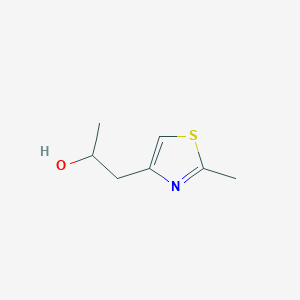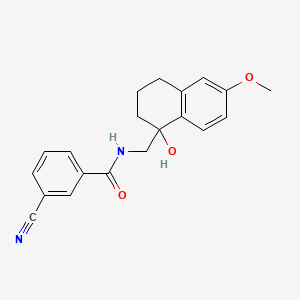
5-(2-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the formation of the oxazole ring, possibly through cyclodehydration of an appropriate precursor, and the introduction of the phenyl and carboxylic acid groups .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of such compounds can involve the oxazole ring, the phenyl ring, or the carboxylic acid group, depending on the reaction conditions and the reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted using computational chemistry methods and can be measured using various analytical techniques .Scientific Research Applications
Synthesis Techniques and Applications
Diastereoselective Synthesis of 2-Oxazoline-4-carboxylates : 5-(2-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid is used in the synthesis of 2-oxazoline-4-carboxylates. A study by Suga et al. (1994) demonstrates the formal [3+2] cycloaddition of 5-methoxy-2-(p-methoxyphenyl)oxazole with various aldehydes catalyzed by tin(IV) chloride, resulting in high diastereoselectivity. These compounds are important for the creation of biologically active chiral 2-amino-1,3,4,5-tetrol derivatives (Suga, Fujieda, Hirotsu, & Ibata, 1994).
Lewis Acid-Catalyzed Cycloadditions : Another study by Suga et al. (1993) focuses on formal [3+2] cycloadditions of 5-methoxy-2-(p-methoxyphenyl)oxazole with various aldehydes. The use of methylaluminum β-binaphthoxide as a catalyst showed high cis-selectivity, demonstrating the compound's versatility in organic synthesis (Suga, Shi, & Ibata, 1993).
Corrosion Inhibition
- Corrosion Inhibition in Hydrochloric Acid Medium : A 2009 study by Bentiss et al. used a derivative of 5-(2-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid for corrosion inhibition of mild steel in hydrochloric acid. The study revealed that this organic compound can inhibit acidic corrosion effectively, with an inhibition efficiency of up to 98% (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(2-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c1-16-6-2-3-7(8(12)4-6)10-5-9(11(14)15)13-17-10/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDYDWXZGYMLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2638567.png)
![(E)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2638568.png)




![8-(sec-butyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638574.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2638577.png)
![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide](/img/structure/B2638579.png)

![Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B2638581.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B2638585.png)
![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2638588.png)
